molecular formula C7H8N2O3S B1612840 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide CAS No. 623565-07-1

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide

Cat. No. B1612840
M. Wt: 200.22 g/mol
InChI Key: XHIIEHUJWFAWJV-UHFFFAOYSA-N
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Description

The compound “6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide” belongs to a class of organic compounds known as heterocyclic compounds (compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen, nitrogen). The pyrazolo[5,1-c][1,4]thiazine ring system is a fused ring system involving a pyrazole ring and a thiazine ring .


Synthesis Analysis

The synthesis of similar compounds typically involves several steps from commercially available starting materials . The exact synthesis route would depend on the specific substituents on the pyrazolo[5,1-c][1,4]thiazine ring system.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[5,1-c][1,4]thiazine ring system. The exact structure would depend on the specific substituents present .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The aldehyde group (-CHO) is typically very reactive and can undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents present. In general, heterocyclic compounds like this one tend to be stable and have high melting points .

properties

IUPAC Name

5,5-dioxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c10-4-6-3-7-5-13(11,12)2-1-9(7)8-6/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIIEHUJWFAWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=CC(=NN21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610388
Record name 5,5-Dioxo-4,5,6,7-tetrahydro-5lambda~6~-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide

CAS RN

623565-07-1
Record name 5,5-Dioxo-4,5,6,7-tetrahydro-5lambda~6~-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide
Reactant of Route 2
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide
Reactant of Route 3
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide
Reactant of Route 4
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide
Reactant of Route 5
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide
Reactant of Route 6
Reactant of Route 6
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide

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